molecular formula C22H25N5OS B11395294 6-(4-ethylphenyl)-N-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-ethylphenyl)-N-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11395294
M. Wt: 407.5 g/mol
InChI Key: DCSUYTUCUPAFEG-UHFFFAOYSA-N
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Description

6-(4-ETHYLPHENYL)-N-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

The synthesis of 6-(4-ETHYLPHENYL)-N-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the condensation of aryl α-bromo ketones with thiocarbohydrazide, followed by treatment with ortho esters in the presence of trifluoroacetic acid under mild conditions . This method is highly effective and yields the desired product in good quantities. Industrial production methods may involve scaling up this process with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(4-ETHYLPHENYL)-N-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-ETHYLPHENYL)-N-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like carbonic anhydrase and cholinesterase, leading to various pharmacological effects . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity.

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazines, such as:

Compared to these compounds, 6-(4-ETHYLPHENYL)-N-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE exhibits unique structural features and pharmacological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H25N5OS

Molecular Weight

407.5 g/mol

IUPAC Name

6-(4-ethylphenyl)-N-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C22H25N5OS/c1-3-8-18-24-25-22-27(18)26-19(16-13-11-15(4-2)12-14-16)20(29-22)21(28)23-17-9-6-5-7-10-17/h5-7,9-14,19-20,26H,3-4,8H2,1-2H3,(H,23,28)

InChI Key

DCSUYTUCUPAFEG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)CC

Origin of Product

United States

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